(2,3,6-Trifluoro-4-pyridyl)methanol
Overview
Description
(2,3,6-Trifluoro-4-pyridyl)methanol is a fluorinated organic compound with the molecular formula C₆H₄F₃NO It is characterized by the presence of three fluorine atoms attached to a pyridine ring and a hydroxymethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3,6-Trifluoro-4-pyridyl)methanol typically involves the introduction of fluorine atoms into the pyridine ring followed by the addition of a hydroxymethyl group. One common method involves the reaction of 2,3,6-trifluoropyridine with formaldehyde in the presence of a base to yield the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-100°C)
Solvent: Polar solvents such as methanol or ethanol
Catalyst: Basic catalysts like sodium hydroxide or potassium carbonate
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, advanced purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: (2,3,6-Trifluoro-4-pyridyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: Formation of (2,3,6-Trifluoro-4-pyridyl)aldehyde or (2,3,6-Trifluoro-4-pyridyl)carboxylic acid.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(2,3,6-Trifluoro-4-pyridyl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2,3,6-Trifluoro-4-pyridyl)methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes effectively. The hydroxymethyl group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)pyridine
- 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine
- 2,3,6-Trifluoro-4-pyridinecarboxylic acid
Comparison: (2,3,6-Trifluoro-4-pyridyl)methanol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity compared to other fluorinated pyridines. The trifluoromethyl group in similar compounds enhances their electron-withdrawing properties, making them useful in different chemical reactions and applications.
Properties
IUPAC Name |
(2,3,6-trifluoropyridin-4-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO/c7-4-1-3(2-11)5(8)6(9)10-4/h1,11H,2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIUJVOFSWZKOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1F)F)F)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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